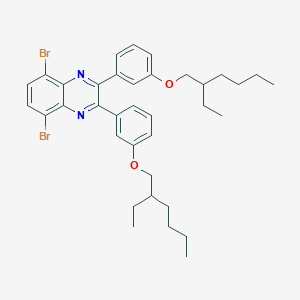

5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline

Description

Chemical Structure and Properties: 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline (CAS: 498572-73-9) is a quinoxaline derivative with two bromine atoms at the 5,8-positions and bulky 2-ethylhexyloxy-substituted phenyl groups at the 2,3-positions. Its molecular formula is C₃₆H₄₄Br₂N₂O₂ (MW: 696.55). The branched 2-ethylhexyloxy side chains enhance solubility in organic solvents like toluene and xylene, critical for solution-processed thin-film applications . This compound is synthesized via Stille cross-coupling reactions, often involving 5,8-dibromo precursors and organostannane reagents .

Applications:

Primarily used in conjugated polymers for optoelectronic devices, such as organic photovoltaics (OPVs) and electrochromic (EC) materials. Its polymers exhibit green-to-sand color transitions in EC devices at low voltages (−1.5 V to +1.5 V), making them suitable for adaptive camouflage .

Properties

Molecular Formula |

C36H44Br2N2O2 |

|---|---|

Molecular Weight |

696.6 g/mol |

IUPAC Name |

5,8-dibromo-2,3-bis[3-(2-ethylhexoxy)phenyl]quinoxaline |

InChI |

InChI=1S/C36H44Br2N2O2/c1-5-9-13-25(7-3)23-41-29-17-11-15-27(21-29)33-34(40-36-32(38)20-19-31(37)35(36)39-33)28-16-12-18-30(22-28)42-24-26(8-4)14-10-6-2/h11-12,15-22,25-26H,5-10,13-14,23-24H2,1-4H3 |

InChI Key |

CCXZZZBCJAZUCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCC(CC)CCCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline typically follows a sequence of:

- Formation of the quinoxaline core with appropriate substitution,

- Introduction of phenol groups at positions 2 and 3,

- Williamson etherification to attach 2-ethylhexyloxy side chains to the phenyl rings,

- Bromination at positions 5 and 8 of the quinoxaline ring.

Detailed Synthetic Route

Starting Materials and Initial Steps

- The precursor 3,3′-(5,8-dibromoquinoxaline-2,3-diyl)diphenol is synthesized or obtained commercially.

- The 2-ethylhexyl bromide is used as the alkylating agent for etherification.

- All reactions are typically conducted under nitrogen atmosphere to avoid oxidation.

Williamson Etherification

- The diphenol precursor reacts with 2-ethylhexyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or acetonitrile.

- The mixture is refluxed for approximately 12 hours.

- This reaction attaches the branched 2-ethylhexyloxy groups to the phenyl rings at positions 2 and 3 of the quinoxaline core.

Bromination

- Bromination at the 5 and 8 positions of the quinoxaline ring is either introduced prior to etherification (on the diphenol precursor) or confirmed after the etherification step.

- Bromine substituents are critical for subsequent polymerization reactions such as Stille coupling.

Polymerization Context

- The compound is often used as a monomer in Stille coupling polymerization with bis(trimethylstannyl)thiophene derivatives to form conjugated polymers.

- Polymerization conditions include dry toluene as solvent, Pd(0) catalysts, and inert atmosphere.

- The monomer purity and molecular weight distribution are confirmed by ^1H NMR and gel permeation chromatography (GPC).

Experimental Data and Characterization

NMR and Molecular Weight

- ^1H NMR spectra confirm the successful etherification and bromination.

- GPC analysis shows molecular weights of polymers synthesized from this monomer, indicating the quality and suitability for electronic applications.

Synthesis Yield and Purity

- Yields of the etherification step typically exceed 75%.

- Bromination and purification steps yield the final compound as a white solid with over 90% purity after recrystallization or chromatography.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Synthesis of diphenol precursor | Starting from quinoxaline derivatives, bromination with bromine reagents | High yield (>90%) | Precursor for etherification |

| Williamson Etherification | 3,3′-(5,8-dibromoquinoxaline-2,3-diyl)diphenol + 2-ethylhexyl bromide, K2CO3, acetone, reflux 12 h | ~75-80% yield | Ether groups introduced at phenyl rings |

| Purification | Column chromatography (silica gel, DCM/hexane) | Purified white solid | Confirmed by NMR and MS |

| Characterization | ^1H NMR, GPC, elemental analysis | Confirmed structure | Molecular weight 696.55 g/mol |

Research Outcomes and Applications

- The prepared compound exhibits good solubility in organic solvents, essential for solution processing in organic electronics.

- It serves as a key monomer in Stille coupling polymerizations to produce donor-acceptor conjugated polymers with tunable electronic properties.

- Studies show that the branched 2-ethylhexyloxy side chains improve polymer solubility and film-forming properties, impacting device performance positively.

- The bromine functionalities enable efficient cross-coupling reactions, facilitating the synthesis of high molecular weight polymers with controlled architectures.

Chemical Reactions Analysis

5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms and ethylhexyloxy groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Substituent Effects on Solubility and Processability

Analysis :

Branched alkoxy chains (e.g., 2-ethylhexyloxy) disrupt molecular packing more effectively than linear chains (e.g., octyloxy), enhancing solubility and enabling processing in benign solvents . Fluorination primarily affects electronic properties rather than solubility .

Electronic and Optical Properties

Fluorinated vs. Non-Fluorinated Derivatives:

- PPyQx (Non-fluorinated): HOMO: −5.34 eV, LUMO: −3.57 eV Optical bandgap: 1.77 eV; broad absorption (400–700 nm) .

- PPyQxff (Fluorinated) :

Electrochromic Performance :

- EDOT-Quinoxaline Polymers: Green (reduced state) to sand (oxidized state) transition at ±1.5 V . Bulky substituents improve film homogeneity and switching stability .

Thermal Stability

All quinoxaline-based polymers exhibit high thermal stability, with decomposition temperatures exceeding 300°C (e.g., PPyQx and PPyQxff) . This property is critical for device longevity under operational stress.

Application Performance in Optoelectronics

Analysis : While the target compound’s polymers face efficiency limitations in OPVs, fluorinated derivatives like PPyQxff demonstrate improved performance due to optimized energy levels and packing. The bulky 2-ethylhexyloxy groups, however, remain advantageous for solution processability .

Biological Activity

5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline (CAS No. 498572-73-9) is a compound that has garnered attention due to its potential applications in various fields, particularly in organic electronics and as a fluorescent probe. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in bioimaging and photovoltaics.

Synthesis and Properties

The synthesis of this compound involves multiple steps, typically including the bromination of quinoxaline derivatives followed by substitution reactions to introduce the 2-ethylhexyloxy groups. The compound exhibits unique photophysical properties, making it suitable for applications in bioimaging and solar cells.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C36H44Br2N2O2 |

| Molecular Weight | 650.49 g/mol |

| Solubility | Soluble in THF |

| Melting Point | Not available |

Photoluminescence and Bioimaging

The compound has been investigated for its photoluminescent properties, which are critical for applications in bioimaging. Studies indicate that it exhibits high quantum yields and significant stability under physiological conditions. For instance, a study reported a photoluminescence quantum yield (PLQY) of approximately 0.59 ± 0.04 for related quinoxaline derivatives, suggesting that modifications such as bromination enhance fluorescence efficiency .

Case Studies

- Fluorescent Probes : Research has demonstrated the use of this compound as a fluorescent probe for cellular imaging. Its ability to emit light in the far-red region allows for deeper tissue penetration and reduced background fluorescence from biological samples .

- Solar Cell Applications : The compound's role in organic solar cells has been explored extensively. It is incorporated into polymer blends to enhance charge transport properties and overall device efficiency. For example, devices utilizing related compounds have achieved power conversion efficiencies (PCEs) exceeding 5% .

The biological activity of this compound can be attributed to its electron-donating properties and the ability to form stable charge transfer complexes with acceptor materials in photovoltaic applications. The presence of bromine atoms contributes to enhanced electronic delocalization within the molecular structure, which is crucial for its function as a light-harvesting material .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline?

- Methodological Answer : The synthesis typically involves a condensation reaction between a substituted 1,2-diamine (e.g., 5,8-dibromo-o-phenylenediamine) and a 1,2-diketone derivative. For bulky substituents like 3-(2-ethylhexyloxy)phenyl groups, pre-functionalization of the aromatic rings prior to condensation is recommended. Solvents such as rectified spirit or ethanol are used under reflux conditions, followed by purification via recrystallization or column chromatography .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Benzil, rectified spirit, 80°C | 75-85% | |

| Bromination | Br₂ in CH₂Cl₂, 0°C | ~70% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.2 ppm) and confirm substituent integration (e.g., ethylhexyloxy groups at δ 1.0–1.6 ppm) .

- FT-IR : Identify C=N stretching (~1550 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- UV/Vis : Analyze π→π* transitions in the quinoxaline core (λmax ~300–350 nm) .

- Validation : Cross-reference with crystallographic data (e.g., CCDC 1983315 for analogous structures) to resolve ambiguities .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis conditions for improved yield and purity?

- Methodological Answer : Use a factorial design to test variables like solvent polarity, temperature, and catalyst loading. For example:

- Factors : Solvent (ethanol vs. DMF), temperature (60°C vs. 100°C), reaction time (2–6 h).

- Response Surface Analysis : Maximize yield while minimizing side products (e.g., unreacted diamine). Statistical software (e.g., Minitab) can model interactions .

Q. How to resolve contradictions in reported spectroscopic data for brominated quinoxalines?

- Methodological Answer :

Purity Check : Confirm via HPLC (e.g., >98% purity threshold) .

Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to assess shifts from hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.